

# Cross-reactivity studies of DS17 with other bromodomains

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Compound of Interest				
Compound Name:	DS17			
Cat. No.:	B12365037	Get Quote		

As an initial note, a search for the bromodomain inhibitor "**DS17**" did not yield any publicly available information. Therefore, this guide provides a comprehensive cross-reactivity analysis of the well-characterized BET bromodomain inhibitor, JQ1, as a representative example. JQ1 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) and serves as a valuable tool for studying their biological functions.[1]

This guide will detail JQ1's selectivity across various bromodomain families, presenting quantitative data from multiple assay platforms, detailed experimental protocols, and visualizations to aid in the understanding of its cross-reactivity profile.

## **Cross-Reactivity of JQ1 with Other Bromodomains**

JQ1 exhibits high affinity for the two tandem bromodomains (BD1 and BD2) of the BET family members.[2] Its selectivity has been assessed against a wide panel of bromodomains from different families, demonstrating significantly lower affinity for non-BET bromodomains.

### **Quantitative Data for JQ1 Cross-Reactivity**

The following tables summarize the inhibitory potency (IC50) and binding affinity (Kd) of (+)-JQ1 against a selection of bromodomains.

Table 1: Inhibitory Potency (IC50) of (+)-JQ1 Against Various Bromodomains



Bromodomain Target	Assay Type	IC50 (nM)	Reference
BRD4 (BD1)	AlphaScreen	77	[2]
BRD4 (BD2)	AlphaScreen	33	[2][3]
BRD2 (BD1)	AlphaScreen	17.7	[3]
BRD3 (BD2)	AlphaScreen	32.6	[3]
CREBBP	AlphaScreen	>10,000	[2][3]

Table 2: Binding Affinity (Kd) of (+)-JQ1 for BET Bromodomains

Bromodomain Target	Assay Type	Kd (nM)	Reference
BRD4 (BD1)	ITC	~50	[2]
BRD4 (BD2)	ITC	~90	[2]
BRD2 (BD1)	ITC	128	[4]
BRD3 (BD1)	ITC	~150	[2]
BRD3 (BD2)	ITC	~100	[2]
BRDT (BD1)	ITC	~150	[2]

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is a bead-based method used to measure the displacement of a biotinylated histone peptide from a bromodomain protein.[5]



- Principle: The assay utilizes donor and acceptor beads that are brought into proximity through the interaction of a tagged bromodomain protein and a biotinylated histone peptide.
   [3] Excitation of the donor bead results in the generation of singlet oxygen, which excites the acceptor bead, leading to light emission.
   [3] JQ1 competes with the histone peptide for binding to the bromodomain, causing a decrease in the AlphaScreen signal.
- Reagent Preparation:
  - All reagents are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA).[3]
  - A tagged (e.g., His-tagged) recombinant bromodomain protein is used.[3]
  - A biotinylated acetylated histone peptide ligand is used.
  - Streptavidin-coated donor beads and anti-tag (e.g., anti-His) coated acceptor beads are used.[3]
  - JQ1 is serially diluted to create a concentration gradient.[3]
- Assay Procedure:
  - The tagged bromodomain protein is incubated with the acceptor beads.[3]
  - The biotinylated histone peptide is incubated with the streptavidin donor beads.[3]
  - Varying concentrations of JQ1 are added to the wells of a microtiter plate.[3]
  - The protein-acceptor bead complex and the peptide-donor bead complex are added to the wells.[3]
  - The plate is incubated in the dark to allow the binding to reach equilibrium.[3]
- Signal Detection: The plate is read in an AlphaScreen-capable microplate reader, and the IC50 values are calculated from the dose-response curves.[3]

## **Isothermal Titration Calorimetry (ITC)**



ITC is a biophysical technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[6][7]

- Principle: A solution of the ligand (JQ1) is titrated into a solution of the protein (bromodomain), and the heat released or absorbed is measured.[3]
- Reagent Preparation:
  - Recombinant bromodomain proteins are purified and dialyzed against the ITC buffer.[3]
  - JQ1 is dissolved in the same final dialysis buffer to minimize heats of dilution.
- · Assay Procedure:
  - The experiment is performed using a microcalorimeter at a constant temperature.[3][8]
  - The sample cell contains the purified bromodomain protein.[3]
  - A syringe containing a concentrated solution of JQ1 is used for titration.
  - JQ1 is injected into the sample cell in a series of small, precise injections.
- Data Analysis: The heat changes per injection are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[9]

### **BROMOscan™**

BROMOscan™ is a competitive binding assay platform that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain.[10][11]

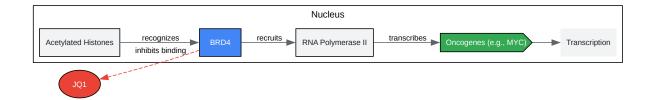
- Principle: The assay involves a competition between the test compound and an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the immobilized ligand is quantified by qPCR of the attached DNA tag.[10][11]
- Assay Procedure:

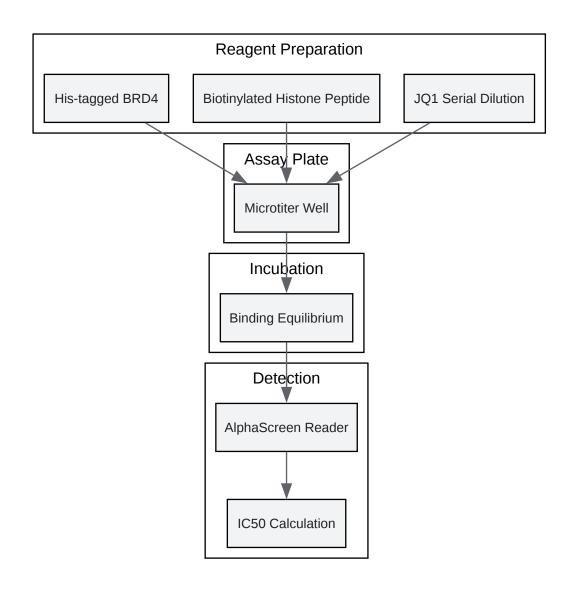


- A DNA-tagged bromodomain protein is used.
- An immobilized ligand is bound to a solid support.
- The test compound (JQ1) is incubated with the bromodomain protein and the immobilized ligand.
- Compounds that bind to the bromodomain prevent its interaction with the immobilized ligand.[11]
- Signal Detection: The amount of bromodomain captured on the solid support is quantified using qPCR. Dissociation constants (Kd) are calculated from the dose-response curves.[10]
   [11]

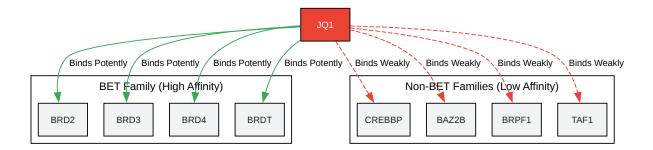
# Visualizations Signaling Pathway











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